molecular formula C6H13NO2S B2494130 1-(1-Methanesulfonylcyclobutyl)methanamine CAS No. 1249658-93-2

1-(1-Methanesulfonylcyclobutyl)methanamine

Cat. No.: B2494130
CAS No.: 1249658-93-2
M. Wt: 163.24
InChI Key: UXENEQXPIJMSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methanesulfonylcyclobutyl)methanamine is an organic compound with the molecular formula C6H13NO2S It is a derivative of cyclobutane, featuring a methanesulfonyl group and a methanamine group attached to the cyclobutane ring

Scientific Research Applications

1-(1-Methanesulfonylcyclobutyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that “(1-Methanesulfonylcyclobutyl)methanamine” may pose certain hazards. It has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . These statements correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methanesulfonylcyclobutyl)methanamine typically involves the reaction of cyclobutylmethanamine with methanesulfonyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclobutylmethanamine+Methanesulfonyl chlorideThis compound+HCl\text{Cyclobutylmethanamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclobutylmethanamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methanesulfonylcyclobutyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding cyclobutylmethanamine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Cyclobutylmethanamine.

    Substitution: Various substituted amines depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-(1-Methanesulfonylcyclobutyl)methanamine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The amine group can form hydrogen bonds and participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methanesulfonylmethyl)cyclobutylmethanamine
  • Cyclobutylmethanamine
  • Methanesulfonyl derivatives of other cycloalkanes

Uniqueness

1-(1-Methanesulfonylcyclobutyl)methanamine is unique due to the presence of both a methanesulfonyl group and a cyclobutane ring, which imparts specific chemical reactivity and potential biological activity. Its structural features distinguish it from other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

(1-methylsulfonylcyclobutyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10(8,9)6(5-7)3-2-4-6/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXENEQXPIJMSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.